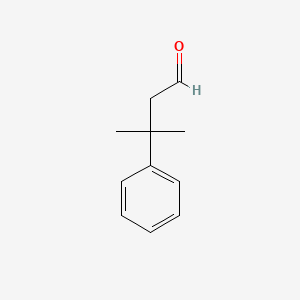

3-Methyl-3-phenylbutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZAGXGXFTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283127 | |

| Record name | 3-methyl-3-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-41-3 | |

| Record name | 6325-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-3-phenylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanal, a substituted aliphatic-aromatic aldehyde, is a compound of interest in various chemical and biological disciplines. Its unique structure, featuring a quaternary carbon adjacent to a phenyl group and a terminal aldehyde moiety, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the potential biological implications of aldehydes as a class, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet or floral odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6325-41-3 | [3][4] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet or floral | [1] |

| Density | 0.954 g/cm³ | [5] |

| Boiling Point | 227 °C | [5] |

| Melting Point | Not available (liquid at room temperature) | |

| XLogP3 | 3 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydroformylation of a corresponding alkene or a related multi-step synthesis from a suitable precursor. One documented method involves the use of a ruthenium catalyst.[3]

Experimental Protocol: Ruthenium-Catalyzed Synthesis

Objective: To synthesize this compound.

Materials:

-

(μ3,η2,η3,η5-aceene)Ru3(CO)7 (catalyst)

-

Anhydrous dioxane

-

Hydrogen-containing silane (B1218182)

-

Vinyl ether

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

20 mL two-necked flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Column chromatography setup

Procedure:

-

In a 20 mL two-necked flask, dissolve the (μ3,η2,η3,η5-aceene)Ru3(CO)7 catalyst (1 or 0.1 mol% relative to the vinyl ether) in a minimal amount of anhydrous dioxane.[3]

-

Add a hydrogen-containing silane (10 to 30 mol% relative to the vinyl ether) to the solution.[3]

-

Stir the mixture at 50°C for 30 minutes. A gradual darkening of the initial orange color of the solution should be observed.[3]

-

Add the vinyl ether dropwise to the reaction mixture while continuing to stir at 50°C.[3]

-

Upon completion of the reaction (monitored by appropriate techniques such as TLC or GC), remove the volatile components by distillation under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a hexane/EtOAc eluent to obtain the final target product, 3-methyl-3-phenylbutyraldehyde.[3]

Diagram of Synthetic Workflow

Caption: A general workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals include:

-

A singlet for the two methyl groups.

-

A singlet or doublet for the methylene (B1212753) protons adjacent to the aldehyde.

-

A multiplet for the aromatic protons of the phenyl group.

-

A triplet or singlet for the aldehydic proton.

-

-

Acquire the ¹³C NMR spectrum. Expected signals include:

-

A signal for the methyl carbons.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon.

-

Multiple signals for the aromatic carbons.

-

A downfield signal for the carbonyl carbon of the aldehyde.

-

Infrared (IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound using FT-IR spectroscopy.

Materials:

-

This compound sample

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR)

Procedure:

-

Obtain a background spectrum.

-

Apply a small drop of the liquid this compound sample onto the ATR crystal.

-

Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde carbonyl group, typically around 1725-1705 cm⁻¹.[6]

-

C-H stretching vibrations for the aldehyde proton, often appearing as two weak bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹.[6][7]

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

-

C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

-

Mass Spectrometry (MS)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

GC-MS system equipped with an appropriate column (e.g., a nonpolar capillary column)

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Inject the sample into the GC-MS system.

-

Set appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation.

-

Set the mass spectrometer parameters (ionization mode, e.g., electron ionization at 70 eV; mass range).

-

Analyze the resulting mass spectrum. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (162.23).

-

Identify characteristic fragment ions. Common fragmentation patterns for aldehydes include α-cleavage (loss of H· or the alkyl group attached to the carbonyl) and McLafferty rearrangement if a γ-hydrogen is present.[8][9] For aromatic aldehydes, fragmentation often involves the formation of a stable tropylium (B1234903) ion.[9]

Diagram of Analytical Workflow

Caption: A general workflow for the analytical characterization of this compound.

Potential Biological Activities and Toxicological Considerations

Key Considerations for Drug Development Professionals:

-

Cytotoxicity and Genotoxicity: The formation of adducts with proteins and DNA can lead to cellular dysfunction, mutations, and cell death.[10][11] This is a critical consideration in the early stages of drug development.

-

Enzyme Inhibition: Aldehydes can interact with the active sites of enzymes, leading to their inhibition.[10][12] This could be a mechanism for either therapeutic action or toxicity.

-

Inflammatory and Immune Responses: Some aldehydes can trigger inflammatory pathways and modulate immune responses.[13]

-

Metabolism: Aldehydes are typically metabolized by aldehyde dehydrogenases (ALDHs).[10] The rate and pathway of metabolism can significantly influence the compound's half-life, efficacy, and toxicity. Polymorphisms in ALDH genes can lead to variations in aldehyde metabolism among individuals.[10]

-

Hypersensitivity: Some aldehydes are known to be skin sensitizers and can cause allergic contact dermatitis.[14]

Given the presence of the aldehyde functional group, it is prudent to assume that this compound may exhibit some of these general biological activities. Therefore, thorough toxicological and pharmacological profiling would be essential for any potential therapeutic application.

Conclusion

This technical guide has provided a detailed overview of the known chemical properties of this compound, along with protocols for its synthesis and characterization. While specific biological data for this compound is limited, the well-documented reactivity of aldehydes suggests several potential avenues for biological activity and toxicological concern that warrant investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in exploring the potential of this and related compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H14O | CID 232459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-3-phenyl-butanal synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.11.4 [people.whitman.edu]

- 10. researchgate.net [researchgate.net]

- 11. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 12. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 14. Health Effects of Aldehydes and Alcohols in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Methyl-3-phenylbutanal IUPAC name

An In-depth Technical Guide to 3-Methyl-3-phenylbutanal

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and a discussion of its potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is an aromatic aldehyde with a quaternary carbon atom adjacent to the phenyl group.

Quantitative Data Summary

The known quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 6325-41-3 | [1][2] |

| Canonical SMILES | CC(C)(CC=O)C1=CC=CC=C1 | [1] |

| InChI Key | COUZAGXGXFTWTH-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Detailed experimental procedures for the synthesis of this compound are crucial for its availability in research settings. Below are protocols derived from available literature.

Synthesis via Ruthenium-Catalyzed Hydroformylation

This method involves the hydroformylation of a corresponding vinyl ether in the presence of a ruthenium catalyst.

Experimental Protocol:

-

In a 20 mL two-necked flask, dissolve (μ3,η2,η3,η5-aceene)Ru3(CO)7 (1 or 0.1 mol% relative to the vinyl ether) in a minimal amount of anhydrous dioxane.

-

To this solution, add a hydrogen-containing silane (B1218182) (10 to 30 mol% relative to the vinyl ether).

-

Stir the mixture at 50°C for 30 minutes. An observation of the solution darkening from its initial orange color should be noted.

-

Subsequently, add the vinyl ether dropwise to the reaction mixture and continue stirring at 50°C.

-

Upon completion of the reaction, remove the volatile components by distillation under reduced pressure.

-

The crude product is then purified by silica (B1680970) gel column chromatography, using a hexane/EtOAc eluent system, to yield the final product, 3-methyl-3-phenylbutyraldehyde[2].

Synthesis from 3-Methyl-3-phenylbutanoic Acid

This alternative synthesis route starts from the corresponding carboxylic acid.

Experimental Protocol:

-

In a suitable reaction vessel under an inert atmosphere, combine 3-methyl-3-phenylbutanoic acid with 2,6-dimethylpyridine, nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine, zinc, and dimethyl dicarbonate (B1257347) in ethyl acetate.

-

Allow the reaction to proceed for approximately 15 minutes.

-

Following the reaction period, the product this compound can be isolated and purified using standard techniques, with reported yields of up to 88%[2].

Potential Biological Significance and Metabolic Pathways

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known biological relevance. Phenyl-substituted compounds have been investigated for a range of activities, including antimicrobial and phosphodiesterase (PDE) inhibitory effects[3][4]. Aldehydes are also known to be reactive functional groups that can interact with biological macromolecules.

As a xenobiotic compound, this compound is likely to undergo metabolism in biological systems to facilitate its detoxification and excretion. A plausible metabolic pathway would involve initial oxidation by cytochrome P450 enzymes, followed by conjugation reactions.

Below is a generalized workflow illustrating the potential metabolic fate of a xenobiotic compound such as this compound.

Caption: Generalized xenobiotic metabolism pathway.

This diagram illustrates a two-phase process for the metabolism of xenobiotics. In Phase I, enzymes such as cytochrome P450s introduce or expose functional groups, increasing the molecule's reactivity and polarity. In Phase II, conjugation enzymes further modify the metabolite by adding polar groups, which significantly increases water solubility and facilitates excretion.

References

- 1. This compound | C11H14O | CID 232459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-3-phenyl-butanal synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-3-phenylbutanal: A Technical Guide to its Synthesis and Putative Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding 3-methyl-3-phenylbutanal, a substituted aromatic aldehyde. Due to a lack of specific historical records on its initial discovery, this document focuses on modern synthetic routes, providing detailed experimental protocols and quantitative data. A significant portion of this guide is dedicated to a recently developed nickel-catalyzed reduction of 3-methyl-3-phenylbutanoic acid, a method notable for its high yield and selectivity. In the absence of direct studies on the biological activity of this compound, this guide explores the known cytotoxic effects of related aromatic aldehydes and proposes a generalized signaling pathway for aldehyde-induced cellular stress. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential biological relevance of this compound.

Discovery and History

The specific historical details regarding the initial discovery and synthesis of this compound are not well-documented in the available scientific literature. However, the broader history of aromatic aldehydes dates back to the early 19th century. The simplest aromatic aldehyde, benzaldehyde (B42025), was first isolated from bitter almonds in 1803. The subsequent extensive research into benzaldehyde and its derivatives throughout the 19th and 20th centuries laid the groundwork for the synthesis of a vast array of aromatic aldehydes, including, presumably, this compound. The development of various synthetic methodologies, such as hydroformylation and the oxidation of corresponding alcohols, has made compounds of this class accessible for chemical and potentially biological investigation.

Synthesis of this compound

A modern and efficient method for the synthesis of this compound involves the nickel-catalyzed reduction of 3-methyl-3-phenylbutanoic acid. This method, reported by Iosub et al. in 2019, is notable for its high yield and the use of a relatively inexpensive and earth-abundant metal catalyst.

Nickel-Catalyzed Reduction of 3-Methyl-3-phenylbutanoic Acid

This synthetic approach utilizes a nickel(II) precatalyst in conjunction with a silane (B1218182) reducing agent to selectively reduce the carboxylic acid to the corresponding aldehyde, avoiding over-reduction to the alcohol.

Table 1: Quantitative Data for the Nickel-Catalyzed Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-3-phenylbutanoic acid | |

| Product | This compound | |

| Catalyst System | Nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), zinc | |

| Reducing Agent | Diphenylsilane (B1312307) | |

| Activator | Dimethyl dicarbonate (B1257347) | |

| Solvent | Ethyl acetate (B1210297) | |

| Reaction Temperature | 40 °C | |

| Reaction Time | 24 hours (for the reduction step) | |

| Yield | 88% |

Detailed Experimental Protocol: Nickel-Catalyzed Reduction

The following protocol is adapted from the work of Iosub et al. (2019).

Materials:

-

3-Methyl-3-phenylbutanoic acid

-

Nickel(II) bromide trihydrate

-

4,4'-Di-tert-butyl-2,2'-bipyridine

-

Zinc dust

-

Dimethyl dicarbonate

-

Diphenylsilane

-

Anhydrous ethyl acetate

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with nickel(II) bromide trihydrate (x mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (y mol%), and zinc dust (z mol%).

-

Reaction Setup: To a separate oven-dried reaction flask under an inert atmosphere, add 3-methyl-3-phenylbutanoic acid (1.0 equivalent).

-

Dissolve the carboxylic acid in anhydrous ethyl acetate.

-

Add 2,6-dimethylpyridine (a specified number of equivalents).

-

Add the pre-mixed catalyst to the reaction flask.

-

Add dimethyl dicarbonate (a specified number of equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Reduction: Add diphenylsilane (a specified number of equivalents) to the reaction mixture.

-

Heat the reaction to 40 °C and stir for 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the addition of a suitable aqueous solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Diagram 1: Workflow for the Nickel-Catalyzed Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways (Speculative)

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the reactivity of the aldehyde functional group is well-known, and many aromatic aldehydes exhibit some level of biological activity, often cytotoxicity.

The primary mechanism of aldehyde toxicity is often attributed to the electrophilic nature of the aldehyde carbon, which can react with nucleophilic groups in biological macromolecules, such as the amine groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins. This can lead to the formation of covalent adducts, disrupting protein structure and function, inhibiting enzymes, and inducing cellular stress.

Given the lack of direct data for this compound, a generalized, speculative signaling pathway for aldehyde-induced cytotoxicity is presented below. This pathway is based on the known mechanisms of other reactive aldehydes and should be considered a hypothetical model for future investigation.

Diagram 2: Generalized Signaling Pathway for Aldehyde-Induced Cytotoxicity

Navigating Purity: A Technical Guide to 3-Methyl-3-phenylbutanal Standards

For researchers, scientists, and professionals in drug development, establishing and verifying the purity of chemical compounds is a cornerstone of reliable and reproducible results. This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and quality control workflows for 3-Methyl-3-phenylbutanal, a key building block in various synthetic pathways.

Core Specifications and Physicochemical Properties

While a universally mandated pharmacopeial standard for this compound is not prominently established, a consensus on purity levels is evident from commercial suppliers catering to the research and pharmaceutical sectors. These specifications, alongside key physicochemical properties, are summarized below to provide a baseline for quality assessment.

| Parameter | Specification/Value | Source |

| Purity (Typical) | ≥ 97% | [1][2] |

| CAS Number | 6325-41-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3][4] |

| Molecular Weight | 162.23 g/mol | [2][3][4] |

| Appearance | Not specified in results | |

| Primary Analytical Technique | Gas Chromatography (GC) | [2] |

Analytical Workflow for Purity Determination

The following diagram illustrates a standard workflow for the determination of this compound purity, from initial sample handling to final data analysis and reporting. This process is designed to ensure accuracy and reproducibility in a laboratory setting.

Figure 1: General workflow for purity analysis of this compound.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following protocol outlines a representative method for quantifying the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is suitable for the analysis of volatile aldehydes and provides robust performance.

1. Principle

This method separates volatile components of a sample based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) then combusts the eluted compounds, generating a current proportional to the amount of organic carbon present, allowing for quantification. Purity is typically determined by area percent calculation, assuming all components have a similar response factor.

2. Materials and Reagents

-

Reference Standard: this compound, of known high purity (e.g., >99.5%).

-

Sample: Batch of this compound to be tested.

-

Solvent: High-purity Hexane or other suitable non-polar solvent (GC grade).

-

Gases: Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID), all of high purity.

-

Equipment:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler or manual syringe for injection.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

3. Chromatographic Conditions (Example)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1.0 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector: FID

-

Detector Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium): 25 mL/min

4. Sample and Standard Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

-

Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

5. Analysis Procedure

-

Equilibrate the GC system until a stable baseline is achieved.

-

Inject a solvent blank to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and peak shape of this compound.

-

Inject the sample solution in triplicate.

-

Record the chromatograms for all injections.

6. Data Analysis and Calculation

-

Integrate the peak area of all peaks in the sample chromatogram, excluding the solvent peak.

-

Calculate the purity of this compound using the area percent method:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

The average of the triplicate injections should be reported. The results should meet the pre-defined specification (e.g., ≥ 97%). Any impurity exceeding a certain threshold (e.g., 0.1%) should be identified if possible.

This technical guide provides a foundational framework for the quality assessment of this compound. Adherence to well-defined analytical protocols is essential for ensuring the integrity of research and development outcomes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methyl-3-phenylbutanal from 3-methyl-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of carboxylic acids to aldehydes is a fundamental transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules, including active pharmaceutical ingredients. The aldehyde functional group is a versatile building block, participating in a wide array of carbon-carbon bond-forming reactions. However, the direct conversion of a carboxylic acid to an aldehyde can be challenging due to the propensity for over-reduction to the corresponding primary alcohol. This document outlines detailed protocols for the synthesis of 3-methyl-3-phenylbutanal from 3-methyl-3-phenylbutanoic acid, a valuable intermediate in various synthetic endeavors. Two primary methodologies are presented: a modern nickel-catalyzed direct reduction and a classic two-step reduction/oxidation sequence.

Method 1: Nickel-Catalyzed Direct Reduction

This state-of-the-art method allows for the direct conversion of a carboxylic acid to an aldehyde using an air-stable nickel precatalyst, an activator, and a silane (B1218182) reducing agent. This approach offers high yields and avoids the over-reduction to the alcohol.[1][2]

Experimental Protocol

Materials:

-

3-methyl-3-phenylbutanoic acid

-

Nickel(II) bromide trihydrate

-

4,4'-di-tert-butyl-2,2'-bipyridine

-

Zinc powder

-

Dimethyl dicarbonate (B1257347)

-

Ethyl acetate (B1210297) (anhydrous)

-

2,6-dimethylpyridine

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methyl-3-phenylbutanoic acid, 2,6-dimethylpyridine, nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine, zinc powder, and dimethyl dicarbonate in ethyl acetate.

-

Activation: Stir the mixture at room temperature for approximately 15 minutes.

-

Reduction: Add diphenylsilane to the reaction mixture.

-

Reaction: Heat the mixture to 40°C and stir for 24 hours under an inert atmosphere.

-

Workup: Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction carefully. The volatiles are removed by distillation under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield pure this compound.[2]

Method 2: Two-Step Reduction to Alcohol and Subsequent Oxidation

A more traditional and widely applicable approach involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by a mild oxidation to the desired aldehyde.[3][4]

Step 2a: Reduction of 3-methyl-3-phenylbutanoic acid to 3-methyl-3-phenylbutan-1-ol (B3049658)

Materials:

-

3-methyl-3-phenylbutanoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane (B79455) (BH₃) complex (e.g., BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend or dissolve the reducing agent (e.g., LiAlH₄) in the anhydrous solvent (diethyl ether or THF).

-

Addition of Carboxylic Acid: Slowly add a solution of 3-methyl-3-phenylbutanoic acid in the same anhydrous solvent to the reducing agent mixture. The reaction is exothermic and may require cooling.

-

Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the excess reducing agent by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser workup for LiAlH₄). Alternatively, for borane reductions, carefully add methanol (B129727) to quench the excess reagent. Acidify the mixture with dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methyl-3-phenylbutan-1-ol. This can be purified further by distillation or chromatography if necessary.

Step 2b: Oxidation of 3-methyl-3-phenylbutan-1-ol to this compound

Materials:

-

3-methyl-3-phenylbutan-1-ol

-

Pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica gel or Celite for filtration

Procedure (using PCC):

-

Reaction Setup: In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Addition of Alcohol: Add a solution of 3-methyl-3-phenylbutan-1-ol in anhydrous DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for a few hours until the starting material is consumed (monitored by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or distillation.

Data Summary

| Method | Key Reagents | Reaction Time | Yield | Purity | Reference |

| Nickel-Catalyzed Reduction | NiBr₂·3H₂O, 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, dimethyl dicarbonate, diphenylsilane | ~24.25 hours | 88% | High | [2] |

| Two-Step (Reduction + Oxidation) | Step 1: LiAlH₄ or BH₃·THF Step 2: PCC or Swern Reagents | Variable | Good | High | [3][4] |

Workflow and Pathway Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Chemical transformation pathways from carboxylic acid to aldehyde.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-3-phenylbutanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Methyl-3-phenylbutanal. The protocols detailed below are intended to offer a starting point for laboratory analysis and can be adapted to specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

1.1. Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns upon electron ionization. The molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight. Key fragmentation pathways for aldehydes and aromatic compounds can be predicted. Cleavage of bonds adjacent to the carbonyl group and rearrangements are common.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Ion (M+) | 162 m/z |

| Major Fragment Ions | 147 (M-15), 133 (M-29), 119 (M-43), 105, 91, 77 m/z |

| Predicted Retention Index | Varies based on column and conditions |

Note: The predicted fragmentation is based on typical fragmentation of aromatic aldehydes and related structures. The base peak is likely to be m/z 105, corresponding to the stable C8H9+ fragment.

1.2. Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS.

1.2.1. Sample Preparation

-

Liquid Samples: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1-10 µg/mL.

-

Solid Samples: Perform a solvent extraction using a suitable volatile solvent. Sonication may be used to enhance extraction efficiency. Concentrate the extract if necessary under a gentle stream of nitrogen.

1.2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

1.3. GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

2.1. Predicted NMR Data

Based on the structure of this compound, the following chemical shifts can be predicted.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehyde-H | 9.6 - 9.8 | t | 1H | -CHO |

| Aromatic-H | 7.2 - 7.4 | m | 5H | Phenyl group |

| Methylene-H | 2.5 - 2.7 | d | 2H | -CH₂- |

| Methyl-H | 1.3 - 1.5 | s | 6H | 2 x -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl-C | ~202 | -CHO |

| Aromatic-C (quaternary) | ~145 | C-phenyl |

| Aromatic-C | 126 - 129 | Phenyl group |

| Methylene-C | ~52 | -CH₂- |

| Quaternary-C | ~35 | -C(CH₃)₂ |

| Methyl-C | ~28 | -CH₃ |

2.2. Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Spectrometer Parameters

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 1 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

2.3. NMR Analysis Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

3.1. Predicted Infrared Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2970-2870 | Strong | Aliphatic C-H stretch |

| 2820 & 2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1385, ~1365 | Medium | C-H bend (gem-dimethyl split) |

3.2. Experimental Protocol for FTIR Analysis

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Acquire the spectrum.

3.2.2. FTIR Spectrometer Parameters

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a Universal ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

3.3. FTIR Analysis Logical Diagram

Caption: Logical flow for FTIR analysis of this compound.

Application Note: NMR Spectroscopic Analysis of 3-Methyl-3-phenylbutanal

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Methyl-3-phenylbutanal. The document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and a structural representation to aid in spectral interpretation. This information is valuable for researchers and scientists involved in chemical synthesis, quality control, and structural elucidation of organic compounds, particularly within the fields of fragrance, materials science, and drug development.

Introduction

This compound is an organic compound with a distinct molecular architecture, featuring an aldehyde functional group, a quaternary carbon center, a phenyl ring, and two methyl groups. NMR spectroscopy is an essential analytical technique for the structural verification and purity assessment of such molecules. This note details the expected ¹H and ¹³C NMR chemical shifts and coupling patterns for this compound, providing a baseline for experimental data comparison.

Predicted NMR Spectral Data

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Data

The predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (Aldehyde) | 9.5 - 10.0 | Triplet (t) | ~2.5 | 1H |

| H2', H6' (ortho-Phenyl) | 7.2 - 7.4 | Multiplet (m) | - | 2H |

| H3', H4', H5' (meta, para-Phenyl) | 7.1 - 7.3 | Multiplet (m) | - | 3H |

| H2 (Methylene) | 2.5 - 2.8 | Doublet (d) | ~2.5 | 2H |

| H5, H6 (Methyl) | 1.3 - 1.5 | Singlet (s) | - | 6H |

Note: The phenyl proton signals may overlap and appear as a complex multiplet.

¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Aldehyde C=O) | 200 - 205 |

| C1' (ipso-Phenyl) | 145 - 150 |

| C2', C3', C4', C5', C6' (Phenyl) | 125 - 130 |

| C2 (Methylene CH₂) | 50 - 55 |

| C3 (Quaternary C) | 35 - 40 |

| C5, C6 (Methyl CH₃) | 25 - 30 |

Experimental Protocols

Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on solubility and desired spectral resolution.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C NMR is less sensitive.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a detailed protocol and predicted spectral data for the NMR analysis of this compound. The provided information serves as a valuable resource for the unambiguous structural confirmation and purity assessment of this compound. The clear tabular presentation of data and the logical workflow diagram are intended to facilitate efficient and accurate NMR analysis for researchers in various scientific disciplines.

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Methyl-3-phenylbutanal

This document provides detailed application notes and protocols for the analysis of 3-Methyl-3-phenylbutanal using gas chromatography (GC). The methodologies are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification and identification of this compound. The protocols are based on established gas chromatography principles and methods for similar aromatic aldehydes and may require optimization for specific matrices and instrumentation.

Introduction

This compound (C11H14O, MW: 162.23 g/mol ) is a carbonyl compound with applications in organic synthesis.[1] Accurate and precise analytical methods are essential for its quantification in various samples, whether for reaction monitoring, purity assessment, or quality control. Gas chromatography, with its high resolving power for volatile and semi-volatile compounds, is an ideal technique for this purpose. This document outlines protocols for both Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography with Mass Spectrometry (GC-MS) for definitive identification and sensitive quantification.[2]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The primary goal is to obtain a clean, homogenous sample of the analyte in a volatile solvent suitable for injection.[3]

Liquid Samples (e.g., reaction mixtures, oils)

-

Dilution : If the sample is a concentrated liquid or oil, dilute it to an approximate concentration of 0.1-1 mg/mL using a high-purity, volatile solvent such as hexane (B92381), ethyl acetate, or dichloromethane.[3]

-

Extraction (for complex matrices) : For samples where the matrix may interfere with the analysis, a liquid-liquid extraction (LLE) is recommended.

-

To 1 mL of the sample, add 2 mL of a suitable extraction solvent (e.g., methylene (B1212753) chloride).[4]

-

Add 2 mL of 1N Sodium Hydroxide solution to partition the sample.[4]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[4]

-

Allow the phases to separate. Centrifugation can be used to expedite this process.

-

Carefully collect the organic layer (bottom layer if using methylene chloride) for analysis.[4]

-

-

Filtration : If any particulate matter is present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to prevent contamination of the GC system.[1]

Solid Samples (e.g., powders, formulations)

-

Homogenization : Ensure the solid sample is homogenous by grinding or milling if necessary.

-

Solvent Extraction :

-

Accurately weigh approximately 1 g of the homogenized sample into a suitable container (e.g., a centrifuge tube).

-

Add 10 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate).

-

Vortex for 5 minutes and then sonicate for 15 minutes to ensure efficient extraction of the analyte.

-

Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.

-

-

Final Preparation : Carefully transfer the supernatant (the clear liquid extract) into a 2 mL autosampler vial for GC analysis. If the expected concentration is high, further dilution may be necessary.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for reliable quantification when the identity of the analyte is already known. The following parameters are a recommended starting point and are adapted from historical methods and modern practices.[3]

Table 1: Recommended GC-FID Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC System or equivalent |

| Column | HP-5 (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides definitive identification based on the mass spectrum of the analyte and offers high sensitivity for trace-level quantification.

Table 2: Recommended GC-MS Parameters

| Parameter | Value |

| GC-MS System | Agilent 8890/5977B GC/MSD or equivalent |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted for sensitivity) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |

| Transfer Line Temp. | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan |

| Scan Range | 40 - 400 amu |

| Solvent Delay | 3 minutes |

Data Presentation and Quantitative Analysis

For accurate quantification, an internal standard (ISTD) method is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 2-nonanol.

Calibration

-

Stock Solution : Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane.

-

Working Standards : Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 20 µg/mL).

-

Internal Standard : Add a constant concentration of the internal standard to all calibration standards and samples.

-

Calibration Curve : Analyze the calibration standards using the chosen GC method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis should be performed.

Typical Method Performance (Example Data)

The following table summarizes the kind of quantitative data that could be expected after method validation.

Table 3: Example Quantitative Performance Data

| Parameter | Expected Value |

| Retention Time (GC-MS) | ~10 - 15 minutes (under proposed conditions) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Experimental Workflows

The following diagrams illustrate the logical workflows for sample preparation and GC analysis.

References

- 1. 3-Methyl-1-phenylbutan-1-OL|1565-86-2 [benchchem.com]

- 2. Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. 199596-05-9[JIB-04 98%]- Jizhi Biochemical [acmec.com.cn]

Applications of 3-Methyl-3-phenylbutanal in Organic Synthesis: A Review of Synthetic Methods and Potential Transformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-phenylbutanal, a substituted aldehyde, presents an interesting scaffold for organic synthesis due to the presence of a quaternary carbon center adjacent to the aldehyde functionality. While its direct application as a key building block in the total synthesis of complex natural products or pharmaceuticals is not extensively documented in peer-reviewed literature, its synthesis and potential for further transformation are of interest to synthetic chemists. This document provides an overview of the known synthetic routes to this compound and outlines detailed, generalized protocols for its potential application in fundamental organic reactions.

Introduction

This compound, also known by synonyms such as 3,3-dimethyl-3-phenylpropionaldehyde, is an organic compound with the molecular formula C₁₁H₁₄O.[1] Its structure, featuring a phenyl group and two methyl groups on the gamma-carbon relative to the aldehyde, makes it a unique substrate for synthetic exploration. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversions.

Synthesis of this compound

Several synthetic methods for the preparation of this compound have been reported. A notable method involves the reduction of 3-methyl-3-phenylbutanoic acid.[2]

Table 1: Synthesis of this compound via Reduction of 3-methyl-3-phenylbutanoic acid[2]

| Step | Reagents and Conditions | Yield |

| 1. Acid Activation | 3-methyl-3-phenylbutanoic acid, 2,6-dimethylpyridine, nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine, zinc, dimethyl dicarbonate (B1257347) in ethyl acetate (B1210297); 0.25 h; Inert atmosphere | Not specified |

| 2. Reduction | diphenylsilane in ethyl acetate at 40°C; 24 h; Inert atmosphere | 88% |

Experimental Protocol: Two-Step Reduction of 3-methyl-3-phenylbutanoic acid[2]

Materials:

-

3-methyl-3-phenylbutanoic acid

-

2,6-dimethylpyridine

-

nickel(II) bromide trihydrate

-

4,4'-di-tert-butyl-2,2'-bipyridine

-

zinc

-

dimethyl dicarbonate

-

diphenylsilane

-

Ethyl acetate (anhydrous)

-

Standard glassware for inert atmosphere reactions

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Acid Activation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-methyl-3-phenylbutanoic acid, 2,6-dimethylpyridine, nickel(II) bromide trihydrate, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc in anhydrous ethyl acetate.

-

Add dimethyl dicarbonate to the mixture.

-

Stir the reaction mixture vigorously for 15 minutes at room temperature.

Step 2: Reduction

-

To the activated carboxylic acid mixture, add diphenylsilane.

-

Heat the reaction mixture to 40°C and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Synthesis

While specific examples are scarce, the aldehyde functionality of this compound allows for its theoretical application in a variety of fundamental organic reactions. The following are generalized protocols for these potential transformations.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can be reacted with a phosphonium (B103445) ylide to generate a variety of substituted alkenes.

Table 2: Hypothetical Wittig Reaction of this compound

| Reactant 1 | Reactant 2 (Ylide) | Product | Potential Yield |

| This compound | Methyltriphenylphosphonium bromide (with base) | 4-methyl-4-phenyl-1-pentene | Yield not documented |

| This compound | Ethyl triphenylphosphonium bromide (with base) | 4-methyl-4-phenyl-1-hexene | Yield not documented |

Experimental Protocol: General Wittig Olefination

Materials:

-

An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

This compound

-

Standard glassware for inert atmosphere reactions

Procedure:

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous THF.

-

Add the alkyl halide dropwise and stir the mixture at room temperature overnight to form the phosphonium salt.

-

Isolate the phosphonium salt by filtration, wash with cold THF, and dry under vacuum.

-

Suspend the phosphonium salt in anhydrous THF and cool to -78°C.

-

Add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

Wittig Reaction:

-

To the freshly prepared ylide solution at -78°C, add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

dot graph WittigReaction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General scheme of a Wittig reaction.

Aldol (B89426) Condensation for β-Hydroxy Aldehyde/α,β-Unsaturated Aldehyde Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Due to the absence of α-hydrogens, this compound can act as an electrophilic partner in a crossed aldol reaction with an enolizable aldehyde or ketone.

Table 3: Hypothetical Crossed Aldol Reaction of this compound

| Reactant 1 | Reactant 2 (Enolizable) | Product (after dehydration) | Potential Yield |

| This compound | Acetone | 5-methyl-5-phenyl-2-hexen-4-one | Yield not documented |

| This compound | Acetaldehyde | 5-methyl-5-phenyl-2-pentenal | Yield not documented |

Experimental Protocol: General Crossed Aldol Condensation

Materials:

-

This compound

-

An enolizable aldehyde or ketone (e.g., acetone, acetaldehyde)

-

Base catalyst (e.g., sodium hydroxide, lithium diisopropylamide)

-

Solvent (e.g., ethanol, THF)

-

Acid for workup (e.g., dilute HCl)

Procedure:

-

In a round-bottom flask, dissolve the enolizable carbonyl compound in the chosen solvent.

-

Cool the solution to a temperature appropriate for the base being used (e.g., 0°C for NaOH, -78°C for LDA).

-

Slowly add the base to generate the enolate.

-

Add a solution of this compound in the same solvent dropwise to the enolate solution.

-

Stir the reaction mixture for the appropriate time, monitoring by TLC.

-

Quench the reaction by adding a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography. Heating the reaction mixture may promote dehydration to the α,β-unsaturated product.

dot graph AldolReaction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: General scheme of a crossed Aldol condensation.

Potential in Drug Development

A search of the literature revealed a study on the synthesis and biological properties of 1-dimethylamino-3-methyl-3-(3-hydroxyphenyl)butane, a potential analgesic.[3] While this molecule is structurally related to a potential derivative of this compound (via reductive amination and demethylation/hydroxylation), the study does not utilize the title compound as a starting material. However, it highlights the potential for aminobutane derivatives with a 3-methyl-3-phenyl substitution pattern to possess interesting pharmacological activities.

Conclusion

This compound is a synthetically accessible aldehyde. While its role as a building block in complex synthesis is not yet well-established in the literature, its structure holds potential for the creation of diverse molecular architectures. The generalized protocols provided for the Wittig reaction and aldol condensation serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Further investigation into its reactivity could uncover novel applications in organic synthesis and medicinal chemistry.

References

Application Notes: 3-Methyl-3-phenylbutanal as a Versatile Building Block for Novel Compound Synthesis

Introduction

3-Methyl-3-phenylbutanal, a substituted aldehyde, holds significant potential as a versatile building block in organic synthesis for the creation of novel compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive aldehyde functionality, a quaternary carbon center, and a phenyl group, offer multiple avenues for chemical modification and the introduction of molecular complexity. This document provides an overview of the potential applications of this compound and outlines detailed protocols for its utilization in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning and executing chemical reactions, as well as for the purification and characterization of resulting products.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents, limited solubility in water |

| CAS Number | 6325-41-3 |

Table 1: Physicochemical Properties of this compound

Key Synthetic Applications and Protocols

The aldehyde functional group in this compound is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the protocols for several fundamental reactions using this compound as a starting material.

Application Note 1: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation

Overview: The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, leads to the formation of α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Experimental Workflow:

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.1 eq.), and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. Otherwise, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography on silica (B1680970) gel.

Expected Products and Potential Applications:

| Active Methylene Compound | Product Structure | Potential Applications |

| Malononitrile | 2-(3-Methyl-3-phenylbutylidene)malononitrile | Precursor for dyes, photosensitizers, and biologically active molecules. |

| Ethyl Cyanoacetate | Ethyl 2-cyano-5-methyl-5-phenylhex-2-enoate | Intermediate for the synthesis of pharmaceuticals and agrochemicals. |

Table 2: Products from Knoevenagel Condensation

Application Note 2: Alkene Synthesis via Wittig Reaction

Overview: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be prepared with high regioselectivity. The resulting alkenes can serve as monomers for polymerization or as key intermediates in multi-step syntheses.

Experimental Workflow:

Caption: Wittig Reaction Workflow.

Detailed Protocol:

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous solvent (e.g., THF). Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour to form the ylide.

-

Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude alkene by flash column chromatography.

Expected Products and Potential Applications:

| Phosphorus Ylide | Product Structure | Potential Applications |

| Methyltriphenylphosphonium bromide | 4-Methyl-4-phenyl-1-pentene | Monomer for specialty polymers, intermediate in fine chemical synthesis. |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 6-methyl-6-phenyl-2-heptenoate | Precursor for fragrances, and for compounds with potential biological activity. |

Table 3: Products from Wittig Reaction

Application Note 3: Synthesis of Schiff Bases and Imines

Overview: The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also exhibit a range of biological activities, including antimicrobial and anticancer properties. The imine functionality can be further reduced to form secondary amines.

Experimental Workflow:

Caption: Schiff Base Formation Workflow.

Detailed Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., toluene (B28343) or ethanol), add the primary amine (1.0 eq.).

-

Catalysis and Water Removal: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid). If using toluene, fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reaction: Heat the mixture to reflux until the theoretical amount of water has been collected or until TLC analysis indicates the completion of the reaction.

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude Schiff base can often be used without further purification or can be purified by recrystallization or column chromatography.

Expected Products and Potential Applications:

| Primary Amine | Product Structure | Potential Applications |

| Aniline | N-(3-Methyl-3-phenylbutylidene)aniline | Ligands for metal complexes, intermediates for heterocyclic synthesis. |

| Benzylamine | N-(3-Methyl-3-phenylbutylidene)benzylamine | Precursors to secondary amines with potential pharmacological activity. |

Table 4: Products from Schiff Base Formation

Potential Signaling Pathway Interactions of Novel Compounds

While specific biological data for derivatives of this compound are not yet available, compounds with similar structural motifs have been shown to interact with various biological targets. For instance, novel Schiff bases and α,β-unsaturated compounds are known to modulate signaling pathways involved in cell proliferation and inflammation. Further research is warranted to explore the biological activities of compounds synthesized from this building block.

Caption: Hypothetical Signaling Pathway Modulation.

This compound is a promising and versatile building block for the synthesis of a wide array of novel organic compounds. The protocols outlined in these application notes for Knoevenagel condensation, Wittig reaction, and Schiff base formation provide a solid foundation for researchers and scientists to explore the synthetic utility of this aldehyde. The resulting products have significant potential for applications in drug discovery, materials science, and other areas of chemical research. Further investigation into the biological activities of these novel derivatives is highly encouraged to unlock their full therapeutic potential.

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-3-phenylbutanal Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-methyl-3-phenylbutanal and its derivatives. The described methodology focuses on a robust and highly stereocontrolled organocatalytic approach. The core strategy involves the asymmetric conjugate addition of a methyl surrogate to a prochiral α,β-unsaturated aldehyde, followed by a subsequent transformation to install the methyl group. This method allows for the creation of a chiral quaternary center at the β-position with high enantioselectivity, a structural motif of significant interest in medicinal chemistry and natural product synthesis. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

Chiral aldehydes are valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. Specifically, aldehydes possessing a quaternary stereocenter, such as this compound, present a significant synthetic challenge. The development of catalytic and enantioselective methods to access these structures is of paramount importance. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. This application note details a protocol based on iminium-enamine catalysis, a cornerstone of organocatalysis, to achieve the enantioselective synthesis of the target molecule.

Overall Synthetic Strategy

The proposed synthesis of this compound proceeds via a two-step sequence starting from 3-phenylbut-2-enal. The key step is the highly enantioselective organocatalytic conjugate addition of nitromethane, which serves as a stable and effective methyl anion equivalent. The reaction is catalyzed by a chiral diarylprolinol silyl (B83357) ether, which activates the α,β-unsaturated aldehyde towards nucleophilic attack via the formation of a chiral iminium ion. The resulting γ-nitroaldehyde is then subjected to a reductive denitration to afford the desired this compound.

Troubleshooting & Optimization

Stability and degradation of 3-Methyl-3-phenylbutanal

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-Methyl-3-phenylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?